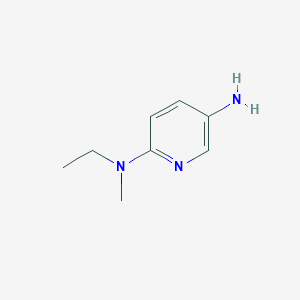

2,5-Pyridinediamine, N2-ethyl-N2-methyl-

描述

The compound 2,5-Pyridinediamine, N2-ethyl-N2-methyl- is a pyridine derivative with amine groups at the 2- and 5-positions. The N2 nitrogen bears both ethyl and methyl substituents, distinguishing it from simpler pyridinediamines. Its dihydrochloride salt form (CAS 1439897-72-9) has a molecular weight of 210.10 g/mol and is primarily used in research settings .

属性

分子式 |

C8H13N3 |

|---|---|

分子量 |

151.21 g/mol |

IUPAC 名称 |

2-N-ethyl-2-N-methylpyridine-2,5-diamine |

InChI |

InChI=1S/C8H13N3/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3,9H2,1-2H3 |

InChI 键 |

PCOIODSNSWYQHK-UHFFFAOYSA-N |

规范 SMILES |

CCN(C)C1=NC=C(C=C1)N |

产品来源 |

United States |

相似化合物的比较

Structural and Substituent Differences

The table below summarizes key structural and physicochemical properties of 2,5-Pyridinediamine, N2-ethyl-N2-methyl- and related compounds:

Electronic and Steric Effects

- Pyridine vs. Pyrimidine Core : The pyrimidine derivative (C6H10N4) has a six-membered ring with two nitrogen atoms, enhancing electron-withdrawing effects compared to the pyridine-based target compound. This difference impacts reactivity in nucleophilic substitution and hydrogen bonding .

- Substituent Bulk : The ethyl-methyl combination in the target compound offers moderate steric hindrance, whereas the diethyl groups in N2,N2-diethyl-4-methylpyridine-2,5-diamine (C10H18N4) significantly reduce accessibility to the amine group, affecting ligand-receptor interactions .

- Azo Group Impact : The phenylazo substituent in 2,6-Pyridinediamine, 3-(phenylazo)- introduces conjugation and color, making it suitable for pharmaceutical dyes. However, its low aqueous solubility (log10WS: -3.09) limits bioavailability compared to the target compound .

Solubility and Lipophilicity

- Hydrochloride Salts : The dihydrochloride form of the target compound improves solubility in polar solvents, a property shared with Phenazopyridine Hydrochloride (logP ~2.66) .

- Pyrimidine Derivative : The N,N-dimethyl-pyrimidine-2,5-diamine exhibits higher lipophilicity (logP ~1.5–2.0 estimated) due to reduced polarity from the pyrimidine ring .

准备方法

Catalytic Hydrogenation of Nitro Precursors

One common route starts from 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution followed by catalytic hydrogenation to reduce the nitro group to an amine.

- Procedure : A mixture of 2-chloro-5-nitropyridine, morpholine, and K2CO3 in tetrahydrofuran (THF) is stirred at 80 °C for 4 hours to form an intermediate substituted compound. After concentration and precipitation, the intermediate is hydrogenated using 10% palladium on carbon catalyst in methanol or ethanol under hydrogen atmosphere at room temperature for 12 to 18 hours.

- Yields : Hydrogenation yields vary from 17% to 75%, depending on conditions such as solvent, pressure, and catalyst loading.

- Example Data Table :

| Yield (%) | Catalyst & Conditions | Solvent | Temperature | Pressure (Torr) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 75 | Pd/C (10%), H2 | Methanol | 20 °C | 760 | 12 | General procedure from 2-chloro-5-nitropyridine |

| 17 | Pd/C (10%), H2 (60 psi) | Ethanol | Room temp | 3103 | 18 | Lower yield, filtered through Celite |

- Mechanism : The reduction converts the nitro group to an amine, enabling subsequent alkylation steps to introduce ethyl and methyl groups on the nitrogen atoms.

Reductive Amination and Alkylation

- The N2-methyl and N2-ethyl substitutions can be introduced by reductive amination or direct alkylation of the 2,5-diaminopyridine core.

- Typical alkylating agents include methyl iodide or ethyl iodide.

- Reaction conditions involve mild heating in polar solvents like dichloromethane or ethanol, often with a base such as potassium phosphate to facilitate the reaction.

- Catalysts such as copper(I) iodide with ligands may be used to promote coupling reactions when applicable.

Use of Protecting Groups and Boc-Deprotection

- Boc-protected diamines (e.g., N-Boc-1,5-diaminopentane) are employed to control selectivity during substitution reactions.

- After coupling with pyridine derivatives, Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane to yield free amines.

- This method allows selective mono-substitution and better yields in pyridine diamine derivatives synthesis.

Ullmann Coupling for Pyridine Diamine Derivatives

- Ullmann-type coupling catalyzed by copper(I) iodide and ligands (e.g., 2-isobutyrylcyclohexanone) enables the formation of C-N bonds between pyridine halides and amines.

- Reaction conditions: Stirring at 40 °C for 21 hours in dimethylformamide (DMF) under nitrogen atmosphere.

- This method is advantageous for synthesizing pyridine diamines with controlled substitution patterns and high purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-chloro-5-nitropyridine | Pd/C, H2 | Methanol/Ethanol, RT, 12-18 h | 17-75 | Straightforward reduction | Moderate yields, long reaction time |

| Reductive Amination/Alkylation | 2,5-Diaminopyridine derivatives | Methyl/ethyl iodide, base | DCM or EtOH, mild heating | Variable | Selective N-alkylation | Requires careful control |

| Boc-Protected Diamine Strategy | N-Boc-diamines + 2-chloropyridine | TEA, TFA for deprotection | Reflux in MeOH, then TFA treatment | High | High selectivity and purity | Multi-step, requires protection |

| Ullmann Coupling | 2-iodopyridine + Boc-diamines | CuI, Cs2CO3, ligand | DMF, 40 °C, 21 h, N2 atmosphere | High | Efficient C-N bond formation | Requires inert atmosphere |

Research Findings and Notes

- The hydrogenation method is classical but can suffer from incomplete reduction or low yields depending on catalyst and pressure.

- The use of Boc-protected diamines followed by deprotection offers a cleaner route with better yields and fewer side products.

- Ullmann coupling provides a versatile method for constructing pyridine diamine frameworks with diverse substitutions.

- Alkylation steps must be carefully controlled to avoid over-alkylation or side reactions.

- Purification often involves filtration through Celite, concentration under vacuum, and chromatographic methods to isolate the desired product.

- Reaction monitoring by NMR and mass spectrometry (e.g., ESI-MS) is critical to ensure the formation of target compounds.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N²-ethyl-N²-methyl-2,5-pyridinediamine?

- Methodological Answer : The compound can be synthesized via sequential alkylation of 2,5-pyridinediamine. First, selective alkylation with ethylating agents (e.g., ethyl bromide) under basic conditions (NaOH/EtOH) introduces the ethyl group. Subsequent methylation using methyl iodide or dimethyl sulfate under controlled temperatures (40–60°C) ensures N²-ethyl-N²-methyl substitution. Purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization improves purity .

Q. How is N²-ethyl-N²-methyl-2,5-pyridinediamine characterized structurally and quantitatively?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl/methyl group integration and coupling constants).

- Mass Spectrometry (MS) : High-resolution MS (Exact Mass: ~151.18 g/mol) validates molecular formula (C₈H₁₃N₃) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) due to its amine functionality. Degradation risks include oxidation (evidenced by color changes) and hygroscopicity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can conflicting solubility data for N²-ethyl-N²-methyl-2,5-pyridinediamine be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may arise from crystallinity variations or impurities. Researchers should:

- Standardize Solubility Tests : Use USP/PhEur protocols with controlled pH (e.g., phosphate buffer) and temperature (25°C).

- Analyze Polymorphs : X-ray crystallography or Powder X-ray Diffraction (PXRD) identifies crystal forms affecting solubility .

Q. What computational strategies predict the reactivity of N²-ethyl-N²-methyl-2,5-pyridinediamine in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, validated by experimental IC₅₀ assays .

Q. How does steric hindrance from ethyl/methyl groups influence regioselectivity in derivatization reactions?

- Methodological Answer : Competitive alkylation experiments (e.g., with bulkier reagents like tert-butyl bromide) reveal steric effects. Kinetic studies (monitored via GC-MS or in situ IR) quantify reaction rates at different positions. For example, methylation at N² may dominate due to lower steric hindrance compared to N⁵ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。